
dTDP-L-4-oxovancosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-4-oxovancosamine is a pyrimidine nucleotide-sugar.
Aplicaciones Científicas De Investigación
Enzymatic Mechanisms and Structural Insights
- dTDP-D-glucose 4,6-dehydratase (RmlB) is significant in the biosynthetic pathway for producing dTDP-L-rhamnose, a component vital in the virulence of certain pathogenic bacteria. The enzyme's structural analysis from Salmonella enterica has provided deep insights into its mechanism, highlighting a unique active site and suggesting potential therapeutic targets (Allard et al., 2002).
Pathway Analysis for Therapeutic Targets
- The crystal structure of dTDP-6-deoxy-d-xylo-4-hexulose 3,5 epimerase (RmlC) from Salmonella enterica, involved in the biosynthesis of dTDP-l-rhamnose, offers valuable data for developing new therapeutic agents against pathogenic bacteria, given the pathway's absence in humans (Giraud et al., 2000).
Novel Enzymatic Properties
- The study of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD) from Salmonella enterica reveals unique properties like a novel Mg2+-dependent dimerization mode, enriching the understanding of enzyme mechanisms in the conversion of dTDP-D-glucose to dTDP-L-rhamnose, an important antibacterial target (Blankenfeldt et al., 2002).
Chemoenzymatic Synthesis Applications
- Chemoenzymatic synthesis using enzymes from Salmonella enterica's dTDP-beta-L-rhamnose biosynthetic pathway has been used to create dTDP-activated 2,6-dideoxyhexoses, crucial for studying enzymes in the biosynthesis of polyketides and antibiotic/antitumor drugs (Amann et al., 2001).
Crystallography and Structural Elucidation
- The purification and crystallization of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica, and subsequent structural elucidation, provide a foundation for understanding the enzyme's role in dTDP-L-rhamnose biosynthesis, crucial for the cell wall of pathogenic bacteria (Allard et al., 2000).
Propiedades
Fórmula molecular |
C17H27N3O13P2 |
|---|---|
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-13,21H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,17-/m0/s1 |
Clave InChI |
LXNLHPYBLNFMEH-VRLCQRPESA-N |
SMILES isomérico |
C[C@H]1C(=O)[C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N |
SMILES canónico |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264656.png)
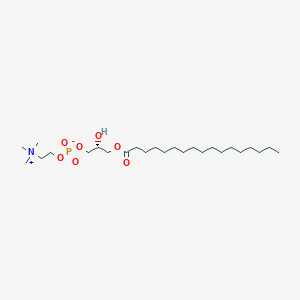
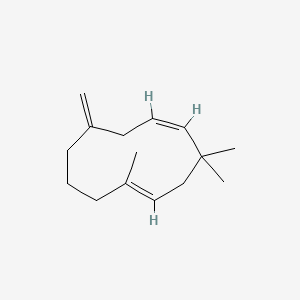
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1264661.png)
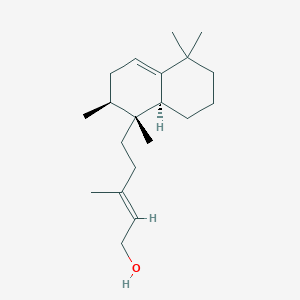




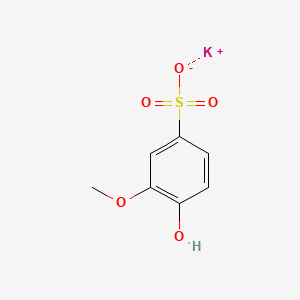
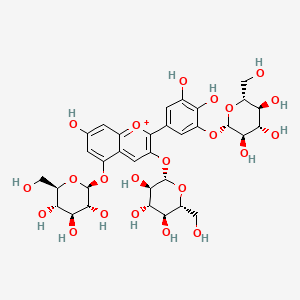
![methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1264675.png)